2-(Acetylamino)-2-deoxy-L-galacturonic acid
Beschreibung
2-(Acetylamino)-2-deoxy-L-galacturonic acid is a sugar acid that is a derivative of L-galacturonic acid. It is found in the cell wall of some bacteria, where it plays a role in cell adhesion and biofilm formation. It is also a component of the lipopolysaccharide of some gram-negative bacteria.
The structure of this compound is shown below:
The molecule has a six-membered ring with five carbon atoms and one oxygen atom. The carbon atoms are numbered 1 through 6, with the oxygen atom being numbered 5. The carbon atoms 1, 2, 3, and 4 are each bonded to a hydroxyl group (-OH). The carbon atom 5 is bonded to a carboxyl group (-COOH). The carbon atom 6 is bonded to an acetyl group (-COCH3). The amino group (-NH2) is attached to the carbon atom 2.
| Feature | This compound | GalNAc |
|---|---|---|
| Structure | Six-membered ring with a carboxyl group | Six-membered ring with an acetyl group |
| Occurrence | Cell walls of some bacteria | Glycoproteins, glycolipids, and other biological molecules |
| Function | Cell adhesion and biofilm formation | Cell signaling, protein folding, and immune response |
| Research Interest | Limited research due to its specific occurrence | Extensive research due to its widespread biological roles |
Eigenschaften
CAS-Nummer |
82838-35-5 |
|---|---|
Molekularformel |
C8H13NO7 |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5+,6+,7-/m1/s1 |
InChI-Schlüssel |
MQWZJOSNNICZJE-JRTVQGFMSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
Isomerische SMILES |
CC(=O)N[C@H](C=O)[C@@H]([C@@H]([C@H](C(=O)O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
Synonyme |
2-N-acetyl-2-deoxy-L-galacturonic acid 2-N-acetyl-2-deoxygalacturonic acid 2-NADGA GalNAcA N-acetylgalactosaminuronic acid |
Herkunft des Produkts |
United States |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
